ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxyanilino group, and a diethylamino-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(diethylamino)-2-methoxybenzaldehyde with ethyl 2-amino-4-oxothiophene-3-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in an ethanol solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ethoxy groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylamino)salicylaldehyde
- Ethyl acetoacetate
- 2-(Diethylamino)ethyl benzoate
Uniqueness
Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific applications.
Properties
Molecular Formula |
C27H32N2O5S |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyphenyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C27H32N2O5S/c1-6-29(7-2)20-13-10-18(22(17-20)32-5)16-23-25(30)24(27(31)34-9-4)26(35-23)28-19-11-14-21(15-12-19)33-8-3/h10-17,30H,6-9H2,1-5H3/b23-16-,28-26? |
InChI Key |
HMGAOBWAJAUWQC-BMBZWDQTSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)OCC)S2)C(=O)OCC)O)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)OCC)S2)C(=O)OCC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.